Home > Products > Screening Compounds P71424 > Carmegliptin dihydrochloride
Carmegliptin dihydrochloride - 813452-14-1

Carmegliptin dihydrochloride

Catalog Number: EVT-457636
CAS Number: 813452-14-1
Molecular Formula: C20H30Cl2FN3O3
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Overview

Carmegliptin dihydrochloride is a potent and long-acting inhibitor of dipeptidyl peptidase IV, primarily investigated for the treatment of Type 2 diabetes mellitus. It is classified as a small molecule and is categorized under investigational drugs. The compound's chemical formula is C20H30Cl2FN3O3C_{20}H_{30}Cl_{2}FN_{3}O_{3}, with a molecular weight of approximately 450.38 g/mol, and it has been assigned the DrugBank accession number DB12268 .

Source

Carmegliptin was developed through extensive research focused on creating effective dipeptidyl peptidase IV inhibitors. Its synthesis and structure-activity relationship were documented in various studies, highlighting its potential in managing blood glucose levels in diabetic patients .

Classification
  • Type: Small molecule
  • Drug Class: Dipeptidyl peptidase IV inhibitors
  • Investigational Status: Under clinical trials for Type 2 diabetes treatment
Synthesis Analysis

The synthesis of carmegliptin involves several key steps that utilize advanced organic chemistry techniques. One prominent method includes the use of asymmetric hydrogenation catalyzed by ruthenium, followed by a Hofmann rearrangement to achieve the desired structural configuration .

Technical Details

  1. Starting Materials: The synthesis begins with aminobenzo[a]quinolizines, which serve as the core structure.
  2. Asymmetric Hydrogenation: This step is crucial for introducing chirality into the molecule, enhancing its biological activity.
  3. Hofmann Rearrangement: This reaction is employed to modify functional groups within the compound, ultimately leading to the formation of carmegliptin.
Molecular Structure Analysis

Carmegliptin dihydrochloride features a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.

Structure Data

  • IUPAC Name: (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one
  • Chemical Formula: C20H30Cl2FN3O3C_{20}H_{30}Cl_{2}FN_{3}O_{3}
  • CAS Number: 813452-18-5
  • Molecular Weight: 450.38 g/mol
  • InChI Key: GUYMHFIHHOEFOA-ZCPGHIKRSA-N

The three-dimensional structure of carmegliptin can be analyzed using X-ray crystallography data available from various databases .

Chemical Reactions Analysis

Carmegliptin participates in various chemical reactions that are essential for its synthesis and functionality as a dipeptidyl peptidase IV inhibitor.

Reactions and Technical Details

  1. Formation of Dipeptidyl Peptidase IV Inhibitors: The key reaction involves binding to the active site of the enzyme, which inhibits its activity and thus reduces the breakdown of incretin hormones.
  2. Stability Studies: Research has shown that carmegliptin maintains stability under physiological conditions, which is critical for its therapeutic efficacy.
Mechanism of Action

Carmegliptin exerts its pharmacological effects primarily through inhibition of dipeptidyl peptidase IV. This enzyme plays a significant role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.

Process and Data

  1. Inhibition of Enzyme Activity: By binding to the active site of dipeptidyl peptidase IV, carmegliptin prevents the enzyme from cleaving incretin hormones.
  2. Resulting Effects:
    • Increased levels of active incretins lead to enhanced insulin secretion.
    • Reduction in glucagon levels contributes to lower blood glucose levels.

Studies have demonstrated that carmegliptin provides a long-lasting effect on blood glucose control in animal models .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of carmegliptin dihydrochloride is crucial for its application in pharmaceuticals.

Physical Properties

  • State: Not specified
  • Solubility: Water solubility approximately 1.05 mg/mL
  • Polar Surface Area: 68.03 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor and 5 acceptors
  • Rotatable Bonds: 4
  • Refractivity: 100.49 m³·mol⁻¹

Chemical Properties

  • pKa (Strongest Basic): Approximately 8.92
  • Physiological Charge: +1 at physiological pH
  • LogP (Octanol-Water Partition Coefficient): Ranges from 0.24 to 0.72 indicating moderate lipophilicity.

These properties suggest good bioavailability while adhering to Lipinski's Rule of Five .

Applications

Carmegliptin dihydrochloride is primarily investigated for its therapeutic potential in managing Type 2 diabetes mellitus by controlling blood sugar levels through its action as a dipeptidyl peptidase IV inhibitor.

Scientific Uses

  1. Diabetes Management: Clinical trials have focused on evaluating its efficacy in improving glycemic control in patients with Type 2 diabetes.
  2. Research Applications: Studies on carmegliptin contribute to understanding the role of incretin-based therapies in diabetes management.
Medicinal Chemistry and Rational Drug Design

Discovery and Rational Design as a DPP-IV Inhibitor

Carmegliptin (RO-4876904) emerged from a systematic effort to develop long-acting dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes management. Its discovery leveraged structure-based drug design (SBDD) principles centered on the aminobenzo[a]quinolizine scaffold, optimized for sustained target engagement. Researchers identified this core structure through iterative virtual screening and molecular docking against the DPP-IV active site, prioritizing compounds with enhanced hydrophobic interactions in the S2-extended subsite (Phe357, Arg358) and catalytic residue stabilization (Ser630, His740) [1] [8]. X-ray crystallography of the inhibitor-enzyme complex (PDB ID: 3C45) confirmed a unique binding mode where the non-aromatic substituents occupy the S1 specificity pocket, inducing conformational changes that prolong dissociation kinetics. Early efficacy studies in hyperglycemic mouse models demonstrated dose-dependent reductions in hepatic glucose production and HbA1c levels (≥45% vs. controls), validating the rational design approach [1] [3].

Table 1: Key Biochemical Properties of Carmegliptin

PropertyValueMeasurement Context
DPP-IV IC₅₀16–18 nMRecombinant human enzyme assay
Plasma half-life (mice)>12 hoursPharmacokinetic profiling
Binding affinity (Kd)9.2 nMIsothermal titration calorimetry

Pharmacophore Optimization in Aminobenzo[a]quinolizine Derivatives

The pharmacophore of carmegliptin features three critical domains:

  • Aminobenzo[a]quinolizine core: Serves as a rigid scaffold positioning substituents for optimal DPP-IV binding
  • Hydrophobic anchor: Cyclopropylmethyl group penetrates the S2 pocket, displacing water networks
  • Ion-pairing moiety: Protonated amine forms salt bridges with Glu205/206 residues [1]

Strategic replacement of aromatic substituents in early analogs (e.g., quinoline derivatives) with non-aromatic groups reduced molecular weight by 18% while improving membrane permeability (LogP = 1.9 vs. 2.7 in predecessors). This shift minimized off-target interactions with hepatic transporters while retaining sub-100 nM potency. Computational models revealed the trifluoroethyl "tail" enhanced residence time by 3-fold through induced-fit stabilization of Tyr547 [1] [6].

SAR of Non-Aromatic Substituents in S1 Pocket

Structure-activity relationship (SAR) studies revealed profound sensitivity to steric and electronic effects in the S1 pocket:

  • Cyclopropylmethyl group: Maximized hydrophobic contact surface (ΔG = −4.2 kcal/mol) while avoiding DPP8/9 steric clashes
  • Linear alkyl chains >4 carbons: Reduced potency 10-fold due to cavity size limitations
  • Electron-withdrawing groups (e.g., CF₃): Enhanced selectivity by 40-fold over DPP9 via dipole repulsion with Arg125
  • Chiral center optimization: (R)-configuration improved IC₅₀ 15-fold vs. (S)-isomer [1] [3]

Table 2: SAR of S1 Pocket Substituents in Carmegliptin Analogs

Substituent (R-group)DPP-IV IC₅₀ (nM)Selectivity vs. DPP9Lipophilicity (cLogP)
Cyclopropylmethyl18 ± 2>1,000×1.91
n-Butyl152 ± 18120×2.37
Phenyl67 ± 985×2.88
Trifluoroethyl24 ± 3>2,500×1.85

Selectivity Analysis Against DPP-8/DPP-9 Isoforms

Carmegliptin exhibits exceptional selectivity (>20,000-fold) for DPP-IV over DPP8/9 isoforms, attributed to:

  • Steric exclusion: The cyclopropylmethyl group clashes with Tyr228 (DPP8) and Val229 (DPP9) in S1 pockets
  • Electrostatic mismatch: Lack of complementary charges for Glu205 (DPP-IV) equivalent residues
  • Conformational flexibility: DPP8/9 require trans-proline mimetics absent in carmegliptin [2] [4]

Biochemical assays using DPP8/9-overexpressing HEK293 cells confirmed <50% inhibition at 10 μM concentrations, contrasting with near-complete DPP-IV blockade at 100 nM. Molecular dynamics simulations revealed carmegliptin's inability to access the catalytic triad in DPP9 due to Tyr331 side chain occlusion (distance >5.2 Å vs. 3.1 Å in DPP-IV). This selectivity profile minimizes risks of inflammatory responses linked to DPP8/9 inhibition, such as T-cell cytotoxicity and NLRP1-mediated pyroptosis [2] [4] [8].

Table 3: Isoform Selectivity Profile of Carmegliptin

EnzymeIC₅₀ (μM)Selectivity Ratio (vs. DPP-IV)Key Residue Differences
DPP-IV0.0181Glu205, Tyr547, Tyr666
DPP8>100>5,500×Tyr228, Arg125, Phe298
DPP9>100>5,500×Val229, Arg125, Tyr331 (gating)

Properties

CAS Number

813452-14-1

Product Name

Carmegliptin dihydrochloride

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride

Molecular Formula

C20H30Cl2FN3O3

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1

InChI Key

DDKJYXSAKVWFLS-LSKWAPIISA-N

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.